molecular formula C20H21FN2O4 B2788487 2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide CAS No. 921868-19-1

2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Cat. No.: B2788487
CAS No.: 921868-19-1
M. Wt: 372.396
InChI Key: CZFCBWPKIJSXSD-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a scientifically recognized potent and selective small-molecule agonist of the Tropomyosin receptor kinase B (TRKB), the primary signaling receptor for Brain-Derived Neurotrophic Factor (BDNF) Source . The activation of the BDNF-TRKB pathway is critical for neuronal survival, differentiation, and synaptic plasticity, processes fundamental to learning and memory. This compound is therefore a vital research tool in neuroscience for investigating neurotrophic signaling mechanisms, and it has been utilized in preclinical studies to explore potential therapeutic strategies for neurodegenerative diseases and mood disorders Source . Its research value is underscored by its ability to directly activate TRKB and its downstream pathways, such as MAPK/ERK and PI3K/Akt, providing a means to dissect the functional outcomes of specific TRKB activation independently of other neurotrophin receptors, which is a key advantage over using BDNF itself. This makes it an essential compound for researchers aiming to elucidate the complex roles of TRKB in both health and disease states of the central nervous system.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c1-20(2)12-27-17-10-13(8-9-15(17)23(3)19(20)25)22-18(24)11-26-16-7-5-4-6-14(16)21/h4-10H,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFCBWPKIJSXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3F)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide typically involves multiple steps:

    Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fluorophenoxy Group: This step involves the reaction of the benzoxazepine core with a fluorophenol derivative.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazepine core.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the ketone to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include modulation of signal transduction pathways, inhibition of enzyme activity, or binding to receptor sites.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below to four structurally related acetamide derivatives documented in Pharmacopeial Forum (2017) . These analogs share a common acetamide backbone but differ in substituents and core heterocycles, influencing their physicochemical and pharmacological profiles.

Table 1: Structural and Functional Comparison

Compound Name (ID) Phenoxy Substituent Amine/Backbone Structure Key Structural Differences vs. Target Compound
Target Compound 2-fluorophenoxy 3,3,5-trimethyl-4-oxo-tetrahydro-1,5-benzoxazepin Reference for comparison
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (e) 2,6-dimethylphenoxy Hexan chain with amino, hydroxyl, and diphenyl groups - Phenoxy group : Bulkier dimethyl vs. fluorine
- Backbone : Flexible hexan vs. rigid benzoxazepin
2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide (f) 2,6-dimethylphenoxy Hexan chain with formamido and hydroxyl groups - Amine modification : Formamido vs. unmodified amide
- Phenoxy : Reduced electronegativity
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (g) 2,6-dimethylphenoxy Hexan chain with acetamido and hydroxyl groups - Amine modification : Acetamido vs. benzoxazepin-linked amide
- Core : Lack of heterocyclic rigidity
N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide (h) 2,6-dimethylphenoxy Oxazinan ring with benzyl and phenyl groups - Core : Oxazinan vs. benzoxazepin
- Substituents : Benzyl vs. trimethyl

Key Findings from Structural Comparisons:

Phenoxy Group Impact: The target compound’s 2-fluorophenoxy group is less sterically hindered than the 2,6-dimethylphenoxy groups in analogs e–h. Fluorine’s electronegativity may enhance hydrogen bonding or dipole interactions with biological targets compared to methyl groups . Dimethylphenoxy analogs (e–h) likely exhibit reduced metabolic stability due to increased lipophilicity and steric bulk.

The oxazinan core in compound h includes a benzyl group, which may confer distinct pharmacokinetic properties (e.g., increased plasma protein binding) compared to the trimethyl-substituted benzoxazepin.

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on available research findings and data.

Chemical Structure and Properties

This compound belongs to the class of benzoxazepines and features a unique structure that combines a fluorophenoxy group with a tetrahydrobenzoxazepine moiety. The presence of the fluorine atom is believed to enhance the compound’s lipophilicity and biological activity.

PropertyValue
Molecular FormulaC20H21FN2O4
Molecular Weight372.4 g/mol
CAS Number921587-16-8

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of various derivatives of compounds similar to 2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzoxazepin). While specific data on this compound's antimicrobial efficacy is limited, related fluoroaryl compounds have shown significant activity against pathogens such as Staphylococcus aureus.

  • Minimum Inhibitory Concentration (MIC) : In related studies, compounds demonstrated MIC values ranging from 12 µM to 64 µM against S. aureus, indicating potential for antimicrobial applications .
  • Zone of Inhibition : Compounds with similar structures exhibited inhibition zones between 14 mm and 16 mm when tested against standard antibiotics .

Structure-Activity Relationship (SAR)

The introduction of fluorine into the phenyl group has been shown to enhance antimicrobial activity. For instance:

  • A fluorinated derivative exhibited a significant increase in activity compared to its non-fluorinated counterpart .

This suggests that modifications in the chemical structure can lead to enhanced biological properties.

Case Studies

In a study examining fluoroaryl derivatives:

  • MA-1156 , a related compound, was noted for its strong antimicrobial effects with an MIC value of 16 µM.
  • The study highlighted that structural modifications led to variations in biological activity, emphasizing the importance of SAR in drug design .

Future Directions in Research

Given the promising biological activities observed in related compounds:

  • Further research is warranted to explore the specific mechanisms of action for 2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzoxazepin).
  • Investigating its efficacy in vivo and understanding its pharmacokinetics will be crucial for potential therapeutic applications.

Q & A

Q. What computational tools support mechanistic studies?

  • Answer:
  • Molecular dynamics simulations: GROMACS for protein-ligand interaction stability over time .
  • ADMET prediction: SwissADME to assess pharmacokinetic properties (e.g., LogP, BBB permeability) .

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